
1,5-dimethyl 2-formylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl 2-formylpentanedioate (DMFP) is a dicarboxylic acid ester that is widely used in the synthesis of various compounds. It is a versatile building block for organic synthesis, and its reactivity and solubility make it a suitable starting material for a variety of chemical reactions. DMFP has been used in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the production of polyurethane foam and other polymers.
Mechanism of Action
The mechanism of action of 1,5-dimethyl 2-formylpentanedioate is largely dependent on the specific application. In general, this compound can act as a proton donor, a nucleophile, or an electron donor. In the synthesis of polymers, this compound acts as a proton donor, allowing the formation of covalent bonds between monomer units. In the synthesis of pharmaceuticals, this compound acts as a nucleophile, allowing the formation of covalent bonds between molecules. In the production of polyurethane foam, this compound acts as an electron donor, allowing the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. The compound is not known to be toxic or to have any adverse effects on human health. However, it is important to note that this compound is highly reactive and can react with other compounds in the body. Therefore, it is important to use caution when handling this compound and to use protective equipment when working with the compound.
Advantages and Limitations for Lab Experiments
The advantages of using 1,5-dimethyl 2-formylpentanedioate for laboratory experiments include its high reactivity, its low cost, and its availability. This compound is also relatively easy to handle and can be stored for long periods of time without degradation. The main limitation of using this compound in laboratory experiments is its reactivity, which can lead to unwanted side reactions. Additionally, this compound is a volatile compound and should be handled with care.
Future Directions
There are several potential future directions for the use of 1,5-dimethyl 2-formylpentanedioate. It could be used as a starting material for the synthesis of new polymers and pharmaceuticals. Additionally, it could be used in the synthesis of new compounds for use in drug discovery and development. Finally, it could be used in the production of new materials, such as nanomaterials or bioplastics.
Synthesis Methods
1,5-dimethyl 2-formylpentanedioate is synthesized via a multi-step process. The first step involves the preparation of the starting material, 1,5-dimethylpentanedioic acid (DMPA). DMPA is synthesized by the reaction of 1,5-dimethylpentane and formic acid in the presence of a strong acid catalyst. The second step involves the esterification of DMPA with formaldehyde to form this compound. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid.
Scientific Research Applications
1,5-dimethyl 2-formylpentanedioate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and other organic compounds. It has also been used in the production of polyurethane foam and other polymers. Additionally, this compound has been used in the synthesis of various compounds for use in drug discovery and development.
Properties
IUPAC Name |
dimethyl 2-formylpentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-12-7(10)4-3-6(5-9)8(11)13-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIYDTWDZKCCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid](/img/structure/B6608461.png)
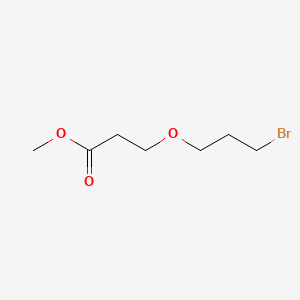
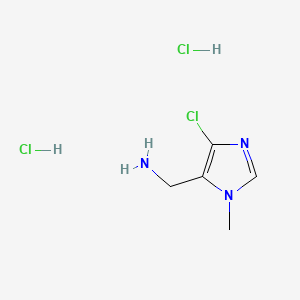

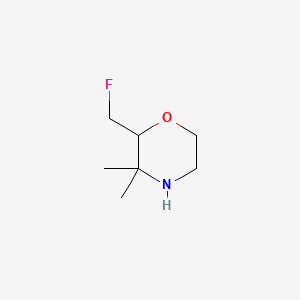
![1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B6608520.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde](/img/structure/B6608536.png)
![1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B6608538.png)
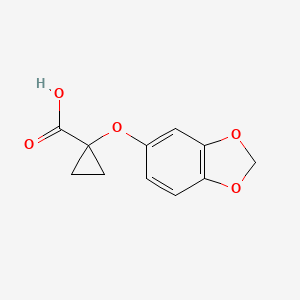
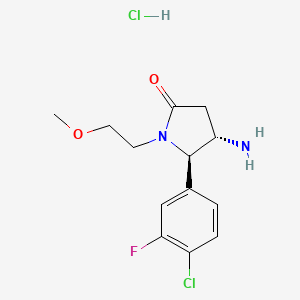
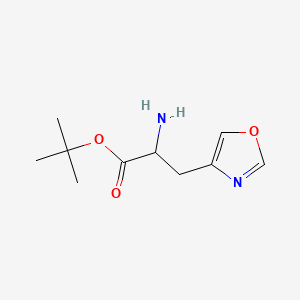
![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)
![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)
